3-Phenylbenzenesulfonyl chloride

Description

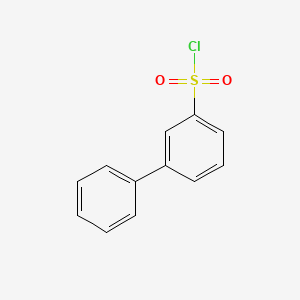

Structure

3D Structure

Properties

IUPAC Name |

3-phenylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSVJXWZVULUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396648 | |

| Record name | 3-Phenylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65685-01-0 | |

| Record name | 3-Phenylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Phenylbenzenesulfonyl chloride CAS number

An In-depth Technical Guide to 3-Phenylbenzenesulfonyl Chloride

Guide ID: TGS-65685-01-0 Version: 1.0 Prepared By: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 65685-01-0 ), a pivotal reagent in modern organic and medicinal chemistry.[1][2] Also known as Biphenyl-3-sulfonyl chloride, this compound serves as a critical building block for introducing the biphenyl-3-sulfonyl moiety into target molecules.[1] Its primary utility lies in the synthesis of sulfonamides, a class of compounds with broad therapeutic applications.[1][3] This document delves into its physicochemical properties, synthesis methodologies, core applications in drug development, detailed experimental protocols, and essential safety guidelines, tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors.

Physicochemical & Structural Properties

This compound is a light yellow to yellow solid at room temperature.[1] Its biphenyl structure provides a unique steric and electronic profile, influencing the reactivity of the sulfonyl chloride group and the properties of its derivatives. Understanding these fundamental properties is crucial for its effective use in synthesis and for predicting the characteristics of the resulting compounds.

| Property | Value | Source |

| CAS Number | 65685-01-0 | [1][2] |

| Molecular Formula | C₁₂H₉ClO₂S | [1][2] |

| Molecular Weight | 252.72 g/mol | [1][2] |

| Melting Point | 42-48 °C | [1] |

| Boiling Point | 397.8±21.0 °C (Predicted) | [2] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Synonyms | Biphenyl-3-sulfonyl chloride, [1,1'-Biphenyl]-3-sulfonyl chloride | [1][2] |

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. While various specific routes exist depending on the starting material, a common conceptual pathway involves the chlorosulfonation of a biphenyl precursor. The following diagram illustrates a generalized workflow.

Caption: Generalized synthesis workflow for this compound.

One documented method involves using [1,1'-biphenyl]-3-yl(benzyl)thiolane as the starting material.[2] Another approach utilizes a mixture of acetic acid/water and N-chlorosuccinimide (NCS) to achieve the transformation.[2] The choice of method often depends on the availability of starting materials, scalability, and desired purity. Post-synthesis purification, typically via silica gel column chromatography, is a critical step to remove unreacted starting materials and by-products.[2]

Core Applications & Mechanism of Action in Drug Development

The utility of this compound in research and drug development is primarily due to the high reactivity of its sulfonyl chloride (-SO₂Cl) group.[3] This group is a potent electrophile, making it highly susceptible to attack by nucleophiles such as primary and secondary amines. This reaction is the cornerstone of sulfonamide synthesis, a class of drugs with a wide range of biological activities.

Caption: Reaction mechanism for the synthesis of sulfonamides.

Causality in Experimental Design:

-

Why Sulfonamides? The sulfonamide functional group is a key pharmacophore found in various drugs, including antibacterials, diuretics, and anti-inflammatory agents. The biphenyl scaffold from this compound adds lipophilicity and potential for pi-stacking interactions with biological targets, which can enhance binding affinity and cell permeability.

-

Choice of Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the acid, which would otherwise protonate the amine reactant, rendering it non-nucleophilic and halting the reaction.

-

Anhydrous Conditions: Sulfonyl chlorides react with water, hydrolyzing back to the corresponding sulfonic acid. Therefore, all reagents and solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent this side reaction and maximize yield.

This compound is a versatile tool for creating libraries of novel sulfonamides. By reacting it with diverse amines, medicinal chemists can systematically explore structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of new drug candidates.[1][4]

Experimental Protocol: Synthesis of a Novel Sulfonamide

This protocol provides a self-validating, step-by-step methodology for the synthesis of a generic N-substituted biphenyl-3-sulfonamide, a typical application for this compound in a drug discovery context.

Objective: To synthesize a novel sulfonamide derivative for biological screening.

Materials:

-

This compound (1.0 eq)

-

Target amine (primary or secondary, 1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (2.0 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup:

-

To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the amine and base.

-

-

Reagent Addition:

-

In a separate flask, dissolve the target amine (1.1 eq) and anhydrous pyridine (2.0 eq) in a minimal amount of anhydrous DCM.

-

Add this amine/pyridine solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-20 minutes. The slow addition prevents a rapid temperature increase.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfonyl chloride is consumed.[2]

-

-

Workup and Extraction (Self-Validation Step 1):

-

Quench the reaction by adding 1M HCl solution. This step protonates and removes excess pyridine and any unreacted amine into the aqueous layer.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.

-

Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification and Characterization (Self-Validation Step 2):

-

Purify the crude residue using flash column chromatography on silica gel, typically with a hexanes/ethyl acetate gradient.[5]

-

Combine the fractions containing the pure product (as determined by TLC).

-

Evaporate the solvent to obtain the final sulfonamide, typically as a solid or oil.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The resulting data provides definitive validation of the experimental outcome.

-

Safety & Handling

This compound is a reactive and corrosive chemical that requires careful handling in a controlled laboratory environment.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[8]

-

Handling: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[8] This compound is moisture-sensitive; handle under an inert atmosphere where possible.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from water and incompatible materials such as strong bases and oxidizing agents.[6][8] Recommended storage is at 0-8 °C.[1]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[7][8] Seek immediate medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8] Call a poison center or doctor immediately.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[8] Seek immediate medical attention.

-

Conclusion

This compound (CAS: 65685-01-0) is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science.[1] Its well-defined reactivity, coupled with the unique properties of the biphenyl scaffold, provides a reliable and versatile platform for synthesizing novel molecules with significant biological and material potential. A thorough understanding of its properties, reaction mechanisms, and safe handling protocols, as outlined in this guide, is essential for any scientist looking to leverage its full potential in their research and development endeavors.

References

-

Synthesis of sulfonyl chloride substrate precursors , NIH, [Link]

-

Benzenesulfonyl chloride , Wikipedia, [Link]

-

Preparation of benzene sulfonyl chloride , PrepChem.com, [Link]

-

Benzenesulfonyl chloride , NIST WebBook, [Link]

-

Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 , PubChem, [Link]

-

Benzenesulfonyl chloride , Organic Syntheses Procedure, [Link]

-

Benzenesulfonyl Chloride: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development , NINGBO INNO PHARMCHEM CO.,LTD., [Link]

- Process for the preparation of substituted benzene sulfonyl chlorides, Google P

Sources

An In-Depth Technical Guide to 3-Phenylbenzenesulfonyl Chloride

Abstract: This technical guide provides a comprehensive overview of 3-Phenylbenzenesulfonyl chloride (also known as Biphenyl-3-sulfonyl chloride), a pivotal reagent in modern organic and medicinal chemistry. The document delineates its core physicochemical properties, with a focus on its molecular weight and its implications in stoichiometric calculations. Detailed methodologies for its synthesis, purification, and subsequent chemical transformations are presented, underscored by mechanistic insights and field-proven protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Core Physicochemical Properties

This compound is a bifunctional aromatic compound featuring a reactive sulfonyl chloride group and a biphenyl backbone. These structural elements confer a unique reactivity profile, making it a valuable building block in synthetic chemistry.[1] Its identity and purity are defined by a combination of its physical constants and spectroscopic data. The molecular weight, in particular, is a fundamental parameter for all quantitative experimental work.

A summary of its key properties is presented below for rapid reference.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 252.72 g/mol | [1] |

| Molecular Formula | C₁₂H₉ClO₂S | [1] |

| CAS Number | 65685-01-0 | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 42-48 °C | [1] |

| Boiling Point | 397.8 ± 21.0 °C (Predicted) | [2] |

| Purity | ≥ 95% (NMR) | [1] |

The molecular weight of 252.72 g/mol is the cornerstone for accurate reagent measurement, ensuring precise stoichiometric control in reactions, which is critical for maximizing yield and minimizing byproduct formation.[1]

Molecular Structure and Spectroscopic Profile

The structural arrangement of this compound dictates its chemical behavior. The electron-withdrawing nature of the sulfonyl chloride group activates the biphenyl ring, while also serving as the primary site of reaction.

Caption: Generalized workflow for the synthesis and purification of aryl sulfonyl chlorides.

Exemplary Laboratory Protocol: Synthesis from Sodium Biphenyl-3-sulfonate

This protocol is adapted from established methods for converting sulfonic acid salts to sulfonyl chlorides. [3] Causality: The conversion relies on a nucleophilic substitution reaction at the phosphorus or sulfur center of the chlorinating agent. Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are effective for this transformation. The reaction is typically driven to completion by heating under reflux.

Step-by-Step Methodology:

-

Drying: Thoroughly dry sodium biphenyl-3-sulfonate in vacuo at 120-140 °C for at least 4 hours. Moisture is detrimental to the reaction, as it consumes the chlorinating agent.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the dried sodium biphenyl-3-sulfonate (1.0 eq) with phosphorus oxychloride (1.2 eq). [3]3. Heating: Heat the mixture in an oil bath to 170-180 °C. [3]The high temperature is necessary to drive the reaction forward. Maintain heating for 12-15 hours. The mixture will become a thick paste.

-

Quenching: Cool the reaction flask to room temperature, then carefully to 0 °C in an ice bath. Slowly and cautiously pour the reaction mixture onto crushed ice. Sulfonyl chlorides are reactive towards water, but this hydrolysis is slow in cold water, allowing for isolation. [4]5. Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether (3x volumes).

-

Washing: Wash the combined organic layers with cold water and then with a saturated brine solution to remove inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound as a light-yellow solid. [2]

Chemical Reactivity and Key Applications

The primary utility of this compound lies in its role as an electrophilic agent for introducing the biphenyl-3-sulfonyl group into other molecules. [1]This functionality is crucial in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. [1]

Formation of Sulfonamides

The most common reaction is with primary or secondary amines to form sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drug classes. [5][6]

Sources

3-Phenylbenzenesulfonyl chloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Phenylbenzenesulfonyl Chloride

Abstract: This technical guide provides a comprehensive overview of this compound (also known as [1,1'-biphenyl]-3-sulfonyl chloride), a versatile reagent in modern organic synthesis. The document details its core chemical properties, reactivity profile, and established applications, with a particular focus on its role in the development of pharmaceuticals and specialty materials. Authored for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights with established scientific principles, offering detailed experimental protocols and mechanistic explanations to empower effective utilization of this compound.

Introduction and Core Properties

This compound is an aromatic sulfonyl chloride featuring a biphenyl scaffold. This structural motif imparts unique properties and reactivity, making it a valuable intermediate for introducing the 3-phenylbenzenesulfonyl group into a variety of molecules.[1] Its primary utility lies in its function as a potent electrophile at the sulfur atom, enabling reactions with a wide array of nucleophiles.[2] This reactivity is fundamental to its application in synthesizing sulfonamides and sulfonate esters, classes of compounds with significant biological and material science applications.[1][3]

Chemical Structure and Identification

The molecule consists of a sulfonyl chloride group (-SO₂Cl) attached to the 3-position of a biphenyl ring system.

Caption: Structure of this compound.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 65685-01-0 | [1][4] |

| Molecular Formula | C₁₂H₉ClO₂S | [1][4] |

| Molecular Weight | 252.72 g/mol | [1][4] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 38-48 °C | [1][5] |

| Boiling Point | 397.8 °C at 760 mmHg (Predicted/Calculated) | [4][5] |

| Density | 1.321 g/cm³ (Calculated) | [4] |

| Purity | ≥ 95% (NMR) | [1] |

| Synonyms | [1,1'-Biphenyl]-3-sulfonyl chloride, Biphenyl-3-sulfonyl chloride | [1][4] |

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[2] The two oxygen atoms and the chlorine atom are strongly electron-withdrawing, creating a significant partial positive charge on the sulfur atom, making it highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[2]

Caption: Experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve this compound (1.05 equivalents) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure sulfonamide.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling. [6][7]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [8][9]* Handling Precautions: Avoid contact with skin and eyes. [6]Avoid formation of dust and aerosols. Use non-sparking tools. [6]In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. [8][10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong bases and oxidizing agents. [1][6][11]It is often stored at refrigerated temperatures (0-8 °C). [1]* Hydrolysis: The compound reacts with water, including atmospheric moisture, to slowly hydrolyze into 3-phenylbenzenesulfonic acid and hydrochloric acid. [7]This can cause pressure buildup in sealed containers over time. Open containers carefully. [8]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined and potent reactivity profile. Its utility in constructing sulfonamide and sulfonate ester linkages makes it a critical reagent for professionals in drug discovery, synthetic chemistry, and materials science. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory and beyond.

References

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). [Link]

-

Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable. [Link]

-

Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest. [Link]

-

Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

-

Synthesis of Sulfonamides. Oxford Academic. [Link]

-

Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

-

Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing. [Link]

-

Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. [Link]

-

A simple method for the synthesis of sulfonic esters. ResearchGate. [Link]

-

Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry. [Link]

-

Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry. [Link]

-

Sulfonate Esters. Periodic Chemistry. [Link]

-

Formation of Sulfonate Esters from Alcohols. YouTube. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

-

Benzenesulfonyl chloride. Wikipedia. [Link]

-

Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

-

BENZENESULPHONYL CHLORIDE. LookChem. [Link]

-

Benzenesulfonyl chloride. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fiveable.me [fiveable.me]

- 3. chemimpex.com [chemimpex.com]

- 4. chemnet.com [chemnet.com]

- 5. This compound CAS#: 65685-01-0 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

3-Phenylbenzenesulfonyl chloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Phenylbenzenesulfonyl Chloride

Introduction

This compound, also known as 3-biphenylsulfonyl chloride, is a crucial intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a modifiable biphenyl scaffold, makes it a versatile building block for constructing complex molecular architectures. Sulfonyl chlorides are primary precursors for sulfonamides, a prominent functional group in a multitude of commercial drugs due to their ability to act as bioisosteres for amides and carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering field-proven insights into methodological choices, reaction mechanisms, and detailed experimental protocols for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound requires the strategic formation of two key bonds: the carbon-carbon (C-C) bond that constitutes the biphenyl core and the sulfur-carbon (S-C) bond of the sulfonyl chloride moiety. A retrosynthetic analysis reveals two primary strategic approaches, which dictate the overall synthetic sequence.

Caption: High-level retrosynthetic strategies for this compound.

-

Strategy A: Biphenyl Core First, Sulfonylation Last. This approach begins with the commercially available biphenyl. The sulfonyl chloride group is then introduced directly onto the pre-formed biphenyl ring system via electrophilic substitution, typically chlorosulfonation. While direct, this method often faces significant challenges with regioselectivity.

-

Strategy B: Functionalized Precursor, Biphenyl Formation Last. This more modern and versatile strategy involves the coupling of two functionalized benzene rings. This is typically achieved via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann reactions. This approach offers superior control over regiochemistry, making it the preferred method for laboratory-scale synthesis and the generation of complex analogues.

Pathway I: Direct Chlorosulfonation of Biphenyl (Strategy A)

The direct chlorosulfonation of biphenyl is an industrially relevant method that leverages inexpensive starting materials.[3] The reaction involves treating biphenyl with an excess of chlorosulfonic acid, which acts as both the sulfonating agent and the chlorinating agent.[4][5][6]

Mechanism and Causality

The reaction proceeds via electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) is a potent electrophile. The biphenyl ring, being an activated aromatic system, attacks the sulfur atom of ClSO₃H. The phenyl substituent on biphenyl is an ortho-, para-director. Consequently, the electrophilic attack occurs primarily at the 4-position (para), which is sterically most accessible, and to a lesser extent at the 2-position (ortho). The 3-position (meta) product is formed as a minor isomer.

The key challenge of this pathway is controlling the regioselectivity. The formation of a mixture of 4-, 2-, and 3-isomers necessitates a difficult purification step, typically fractional crystallization or chromatography, leading to a lower isolated yield of the desired 3-isomer.

Caption: Direct chlorosulfonation of biphenyl yielding a mixture of isomers.

Experimental Protocol: Chlorosulfonation of Biphenyl

Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

-

Reagent Charging: Charge the flask with biphenyl (1.0 eq).

-

Cooling: Cool the flask to 0-5 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (ClSO₃H, 3.0-5.0 eq) dropwise via the dropping funnel to the stirred biphenyl, maintaining the internal temperature below 10 °C.[6][7]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride products will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude solid under vacuum. The desired this compound must be separated from its isomers, primarily the 4-isomer, by fractional crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Pathway II: Cross-Coupling Approaches (Strategy B)

To overcome the regioselectivity issues of direct chlorosulfonation, modern syntheses construct the biphenyl skeleton using highly specific cross-coupling reactions. This allows for the unambiguous placement of the sulfonyl chloride group. The Suzuki-Miyaura coupling is the most prominent of these methods.[8][9][10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[8][9] For the synthesis of this compound, two convergent routes are possible:

-

Route IIa: Coupling of 3-bromobenzenesulfonyl chloride with phenylboronic acid.

-

Route IIb: Coupling of 3-(chlorosulfonyl)phenylboronic acid with bromobenzene.

Route IIa is often preferred as arylboronic acids are generally more stable and easier to handle than aryl halides bearing a sulfonyl chloride group.

Caption: Synthesis via Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (Route IIa)

-

Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromobenzenesulfonyl chloride (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).[11]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Pathway III: Sandmeyer-Type Chlorosulfonylation

The Sandmeyer reaction provides a classic and robust method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate.[1][12][13] To synthesize this compound, one would start from 3-aminobiphenyl.

Mechanism and Causality

The synthesis involves two distinct steps:

-

Diazotization: 3-aminobiphenyl is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.

-

Chlorosulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in a suitable solvent (like acetic acid) in the presence of a copper(I) or copper(II) chloride catalyst.[12][13] The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the -SO₂Cl group. Recent advancements utilize stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to avoid handling gaseous SO₂.[2][14]

Caption: Sandmeyer reaction pathway starting from 3-aminobiphenyl.

Experimental Protocol: Sandmeyer Chlorosulfonylation

-

Diazotization: Dissolve 3-aminobiphenyl (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl. Cool the solution to 0-5 °C in an ice-salt bath. Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature after the addition is complete.

-

Catalyst Solution: In a separate, larger flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride (CuCl, 0.1 eq). Cool this mixture to 5-10 °C.

-

Chlorosulfonylation: Add the cold diazonium salt solution from step 1 slowly to the stirred catalyst solution. Vigorous evolution of nitrogen gas will occur.

-

Reaction Completion: After the addition, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up: Pour the reaction mixture into a large volume of ice-water. The product will precipitate.

-

Isolation & Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Auxiliary Reaction: Conversion of Sulfonic Acid to Sulfonyl Chloride

In many synthetic sequences, it is advantageous to synthesize 3-biphenylsulfonic acid first, as sulfonic acids are often more stable and easier to purify than their corresponding sulfonyl chlorides. The final step is then the conversion of the sulfonic acid to the sulfonyl chloride.

This transformation is commonly achieved using standard chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃).[7][15][16][17][18][19] Milder, more modern reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) have also been developed to perform this conversion under solvent-free conditions at room temperature.[15][16]

Experimental Protocol: Chlorination of 3-Biphenylsulfonic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, place 3-biphenylsulfonic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂, 2.0-5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (approx. 76 °C) for 2-4 hours. The reaction should become a clear solution.

-

Work-up: Cool the reaction to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

-

Isolation: Dissolve the residue in a water-immiscible solvent like dichloromethane or ethyl acetate. Wash carefully with cold water, then with saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude this compound, which can be used directly or purified further if necessary.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Materials | Regioselectivity | Advantages | Disadvantages |

| I. Direct Chlorosulfonation | Biphenyl, Chlorosulfonic Acid | Poor | Inexpensive starting materials; Direct, one-step process. | Mixture of isomers requires difficult purification; Low yield of desired 3-isomer; Harsh, corrosive reagents. |

| II. Suzuki-Miyaura Coupling | 3-Bromobenzenesulfonyl chloride, Phenylboronic acid | Excellent | High regioselectivity; Mild reaction conditions; Broad functional group tolerance. | More expensive starting materials and catalyst; Requires inert atmosphere; Multi-step process.[10][11] |

| III. Sandmeyer Reaction | 3-Aminobiphenyl, NaNO₂, SO₂ | Excellent | High regioselectivity; Utilizes readily available anilines. | Diazonium intermediates can be unstable; Gaseous/toxic SO₂ (can be mitigated with surrogates).[2][12] |

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways, each with its own set of advantages and limitations. For large-scale industrial production where cost is paramount and purification infrastructure exists, direct chlorosulfonation of biphenyl may be considered despite its poor regioselectivity. For laboratory-scale synthesis, medicinal chemistry applications, and situations requiring high purity and unambiguous regiochemistry, modern cross-coupling methods are far superior. The Suzuki-Miyaura coupling stands out as the most versatile and reliable method, offering mild conditions and excellent control. The Sandmeyer reaction remains a powerful and classic alternative, particularly when the corresponding aniline is readily available. The choice of synthetic route ultimately depends on the specific requirements of the project, including scale, purity, cost, and available resources.

References

-

Bahrami, K., Khodaei, M. M., & Arabi, M. S. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Journal of Organic Chemistry, 2010 , 75(18), 6208–6213. Available at: [Link]

-

Baltus, C. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Southampton, PhD Thesis, 2010 . Available at: [Link]

-

Savchenkova, A. P., et al. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 2021 , 1(1), 28-34. Available at: [Link]

-

Various Authors. General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Assorted scientific publications compilation. Available at: [Link]

-

Baltus, C. Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar, 2011 . Available at: [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 2024 , 26(29), 5951–5955. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Available at: [Link]

- Google Patents. Process for the chloro-sulphonation of biphenyl and diphenyl ether. EP0053314A1.

-

S. M. H. Kabir, M. Z. K. R. M. K. Chowdhury. Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synthesis, 2006 , 2006(16), 2755-2758. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of sulfonyl chlorides by chlorosulfonation. Available at: [Link]

- Google Patents. Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. US7842834B2.

-

ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. Assorted scientific publications compilation. Available at: [Link]

-

Savchenkova, A. P., et al. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Publications, 2021 . Available at: [Link]

-

Hogan, A. M., & Wirth, T. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 2008 , 12(5), 869-872. Available at: [Link]

-

Haffemayer, B., et al. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. Helvetica Chimica Acta, 2019 , 102(1), e1800199. Available at: [Link]

-

R. J. W. Cremlyn. Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry, 2002 . Available at: [Link]

-

Lorenzo, E., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 2017 , 22(3), 395. Available at: [Link]

-

Wikipedia. Sulfonyl halide. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI, 2021 . Available at: [Link]

-

BYJU'S. Ullmann Reaction. Available at: [Link]

-

Wang, D., et al. Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters, 2020 , 22(15), 5914-5918. Available at: [Link]

-

ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Assorted scientific publications compilation. Available at: [Link]

-

Wikipedia. Ullmann condensation. Available at: [Link]

-

Wikipedia. Biphenyl. Available at: [Link]

-

Wikipedia. Ullmann reaction. Available at: [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. Coll. Vol. 1, p.84, 1941 . Available at: [Link]

-

NIH Public Access. Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

-

Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Education and Science, 2023 . Available at: [Link]

- Google Patents. Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. EP0115328B1.

-

Wikipedia. Benzenesulfonyl chloride. Available at: [Link]

-

Chemsrc. Biphenyl-3-sulfonyl chloride. Available at: [Link]

- Google Patents. US 2012/0309796 A1.

-

Oakwood Chemical. Biphenyl-3-sulfonyl chloride. Available at: [Link]

- Google Patents. New process for the production of arensulfonyl chloride from arensulfonic acid. KR101522464B1.

- Google Patents. Process for the preparation of aromatic sulfonyl chlorides. US5136043A.

-

Organic Chemistry Portal. Synthesis of sulfonic acids by sulfonation. Available at: [Link]

-

PrepChem.com. Synthesis of pyridine-3-sulfonic acid. Available at: [Link]

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biphenyl - Wikipedia [en.wikipedia.org]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. gala.gre.ac.uk [gala.gre.ac.uk]

- 9. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 15. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Phenylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylbenzenesulfonyl chloride, also known as biphenyl-3-sulfonyl chloride, is a versatile bifunctional molecule that serves as a crucial building block in synthetic organic chemistry. Its structure, featuring a biphenyl scaffold and a reactive sulfonyl chloride moiety, makes it a valuable reagent for the synthesis of a diverse range of compounds, particularly in the development of novel pharmaceuticals and specialty materials.[1] The sulfonyl chloride group readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These functional groups are present in a wide array of biologically active molecules.

Accurate and comprehensive characterization of this compound is paramount to ensure its purity and to confirm its identity before use in complex synthetic pathways. This technical guide provides a detailed analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers a molecular fingerprint, providing invaluable insights into the compound's structure and purity. This guide is intended to be a practical resource for scientists, enabling them to confidently identify and utilize this compound in their research and development endeavors.

Molecular Structure

The molecular structure of this compound is fundamental to understanding its spectroscopic properties. The molecule consists of a biphenyl system where a sulfonyl chloride group is attached to the 3-position of one of the phenyl rings.

Figure 1: Molecular Structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | s | 1H | H-2 |

| ~8.05 | d | 1H | H-6 |

| ~7.80 | d | 1H | H-4 |

| ~7.65 | t | 1H | H-5 |

| ~7.55-7.45 | m | 5H | Phenyl group protons (H-2' to H-6') |

Note: The data presented is based on spectral prediction and may vary slightly from experimental values.

Interpretation of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of this compound is expected to be complex due to the presence of two phenyl rings.

-

Downfield Shifted Protons: The protons on the phenyl ring bearing the electron-withdrawing sulfonyl chloride group are expected to be shifted downfield. The proton at the 2-position (H-2), being ortho to the sulfonyl chloride group and also experiencing steric effects from the adjacent phenyl ring, is predicted to be the most downfield signal, appearing as a singlet or a narrow triplet.

-

Ortho and Para Protons: The protons at the 6-position (H-6) and 4-position (H-4), being ortho and para to the sulfonyl chloride group respectively, will also be deshielded and are expected to appear as doublets.

-

Meta Proton: The proton at the 5-position (H-5), being meta to the sulfonyl chloride group, will be the least deshielded of this ring and is expected to appear as a triplet.

-

Unsubstituted Phenyl Group: The five protons of the unsubstituted phenyl ring are expected to resonate as a multiplet in the range of 7.45-7.55 ppm. The signals for these protons are often complex and may overlap.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature using standard acquisition parameters.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound is detailed below.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~146.0 | C-1 |

| ~142.5 | C-3 |

| ~138.0 | C-1' |

| ~133.0 | C-5 |

| ~131.0 | C-4 |

| ~129.5 | C-2' & C-6' |

| ~129.0 | C-4' |

| ~128.0 | C-3' & C-5' |

| ~127.5 | C-6 |

| ~126.0 | C-2 |

Note: The data presented is based on spectral prediction and may vary slightly from experimental values. Quaternary carbons (C-1, C-3, C-1') are typically weaker in intensity.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show ten distinct signals for the twelve carbon atoms, with some overlap for the carbons of the unsubstituted phenyl ring.

-

Quaternary Carbons: The carbons directly attached to the sulfonyl chloride group (C-1) and the other phenyl ring (C-3 and C-1') are quaternary and will appear as weak signals at the downfield end of the aromatic region. The carbon bearing the sulfonyl chloride group (C-1) is expected to be the most deshielded.

-

Substituted Phenyl Ring Carbons: The chemical shifts of the other carbons in the substituted ring (C-2, C-4, C-5, C-6) are influenced by the electronic effects of both the sulfonyl chloride and the phenyl substituents.

-

Unsubstituted Phenyl Ring Carbons: The carbons of the unsubstituted phenyl ring will show three signals: one for the para-carbon (C-4'), and two for the ortho- (C-2', C-6') and meta- (C-3', C-5') carbons, which are chemically equivalent.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1580-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1380-1360 | Strong | Asymmetric SO₂ stretch |

| 1190-1170 | Strong | Symmetric SO₂ stretch |

| ~800-600 | Medium-Strong | C-H out-of-plane bending, S-Cl stretch |

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by the characteristic absorptions of the sulfonyl chloride and the aromatic rings.

-

Sulfonyl Chloride Group: The most prominent and diagnostic peaks are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically appearing around 1370 cm⁻¹ and 1180 cm⁻¹, respectively.

-

Aromatic Rings: The presence of the biphenyl system will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹, the C=C skeletal vibrations in the 1600-1450 cm⁻¹ region, and the C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹), which can give information about the substitution pattern.

-

S-Cl Bond: The S-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion |

| 252/254 | [M]⁺˙ (Molecular ion) |

| 217 | [M - Cl]⁺ |

| 188 | [M - SO₂]⁺˙ |

| 152 | [C₁₂H₈]⁺˙ |

| 141 | [C₆H₅SO₂]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The presence of the chlorine isotope (³⁷Cl) will result in an M+2 peak with approximately one-third the intensity of the molecular ion peak.

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions.

-

Molecular Ion: The molecular ion peak [M]⁺˙ should be observed at m/z 252, with a corresponding [M+2]⁺˙ peak at m/z 254 due to the natural abundance of the ³⁷Cl isotope.

-

Major Fragmentation Pathways: A common fragmentation pathway for aromatic sulfonyl chlorides is the loss of a chlorine radical to form the [M - Cl]⁺ ion at m/z 217. Another characteristic fragmentation is the loss of sulfur dioxide (SO₂) to give the [M - SO₂]⁺˙ ion at m/z 188. Further fragmentation of the biphenyl cation can lead to the biphenylene radical cation at m/z 152. Cleavage of the C-S bond can result in the formation of the phenylsulfonyl cation [C₆H₅SO₂]⁺ at m/z 141 and the biphenyl radical cation. The phenyl cation [C₆H₅]⁺ at m/z 77 is also a common fragment in the mass spectra of benzene derivatives.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Acquisition: Scan a mass range appropriate for the compound, for example, m/z 50-350.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the unequivocal identification and characterization of this compound. The predicted data and interpretations serve as a valuable reference for researchers, enabling them to verify the identity and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for the successful execution of synthetic chemistry and drug development programs.

References

-

Chem-Impex. This compound. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

PubChem. Benzenesulfonyl chloride. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Mass Spectrometry Blog. Fragmentation of Aromatic Sulfonamides in Electrospray Ionization Mass Spectrometry. [Link]

Sources

Foreword: Situating 3-Phenylbenzenesulfonyl Chloride in Modern Synthesis

An In-Depth Technical Guide to the Reactivity of 3-Phenylbenzenesulfonyl Chloride with Nucleophiles

In the landscape of synthetic chemistry, sulfonyl chlorides are indispensable reagents, acting as robust electrophiles for the introduction of the sulfonyl moiety. Among these, this compound (also known as [1,1'-biphenyl]-3-sulfonyl chloride) offers a unique structural motif. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, imparting specific steric and electronic properties, as well as influencing the lipophilicity and metabolic stability of target molecules.[1] Understanding the reactivity of this specific sulfonyl chloride is therefore of paramount importance for researchers aiming to synthesize novel sulfonamides and sulfonate esters for pharmaceutical development, agrochemicals, and specialty polymers.[1]

This guide provides a detailed exploration of the reactivity of this compound with common nucleophiles. We will move beyond simple reaction schemes to dissect the underlying mechanisms, explain the rationale behind protocol design, and offer practical, field-proven methodologies for its successful application in the laboratory.

The Electrophilic Nature of the Sulfonyl Sulfur

The reactivity of this compound is dominated by the highly electrophilic nature of the hexavalent sulfur atom. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. Nucleophiles readily attack this sulfur center, initiating a substitution reaction where the chloride ion serves as an effective leaving group.[2]

Mechanistically, nucleophilic substitution at a sulfonyl sulfur is complex and can be influenced by the substrate, nucleophile, and solvent.[3] While often depicted as a direct, one-step SN2-like process, evidence also exists for a two-step addition-elimination pathway involving a transient, hypervalent trigonal-bipyramidal intermediate.[4][5] For practical synthetic purposes, the reaction can be conceptualized as a nucleophilic attack on the sulfur, leading to the displacement of chloride.

Caption: Generalized mechanism for nucleophilic attack on this compound.

Reaction with Amine Nucleophiles: The Gateway to Sulfonamides

The reaction of this compound with primary and secondary amines is a cornerstone transformation, yielding structurally diverse sulfonamides.[6] These products are of immense interest, particularly in drug discovery, due to their wide range of biological activities.[7]

Mechanism and Rationale: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom.[2] This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA). The base serves a critical dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the starting amine, and drives the reaction to completion.[8][9]

Primary amines react to form N-substituted sulfonamides which still possess an acidic proton on the nitrogen. In the presence of a strong base (like aqueous NaOH), this proton can be removed to form a water-soluble salt, a principle famously exploited in the Hinsberg test for distinguishing amines.[2][10] Secondary amines react to form N,N-disubstituted sulfonamides that lack this acidic proton and are typically insoluble in aqueous alkali.[11] Tertiary amines generally do not form stable sulfonamides as they lack a proton to be removed; instead, they can promote the hydrolysis of the sulfonyl chloride.[2]

Experimental Protocol: Synthesis of N-Benzyl-[1,1'-biphenyl]-3-sulfonamide

This protocol provides a robust method for the synthesis of a representative secondary sulfonamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Pyridine (dried, ~3-5 mL per mmol of sulfonyl chloride)

-

Dichloromethane (DCM, ACS grade)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice-water bath.

-

Addition of Base and Nucleophile: To the stirred solution, add dry pyridine via syringe, followed by the dropwise addition of benzylamine (1.1 eq). Rationale: Adding the amine slowly to the cold solution helps to control any exotherm and minimize side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup - Quenching and Extraction: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove pyridine, water (1x), saturated NaHCO₃ solution (1x) to remove any remaining acid, and finally with brine (1x). Rationale: The acidic wash protonates the pyridine, rendering it water-soluble for easy removal. The bicarbonate wash ensures all acidic components are neutralized before drying.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-benzyl-[1,1'-biphenyl]-3-sulfonamide.

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Reaction with Alcohol & Phenol Nucleophiles: Crafting Sulfonate Esters

The reaction of this compound with alcohols or phenols produces sulfonate esters. This transformation is particularly valuable as it converts a poorly leaving hydroxyl group (-OH) into an excellent sulfonate leaving group (-OSO₂Ar), facilitating subsequent nucleophilic substitution or elimination reactions.[12][13]

Mechanism and Rationale: The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile.[14] The reaction is almost exclusively performed in the presence of pyridine. Pyridine not only acts as a base to neutralize HCl but is also understood to act as a nucleophilic catalyst. It can initially react with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is then readily attacked by the alcohol, regenerating the pyridine catalyst.

A critical feature of this reaction is that it proceeds with the retention of configuration at the alcohol's stereocenter.[13] This is because the C-O bond of the alcohol is not broken during the reaction; the substitution occurs at the sulfur atom.[14]

Data Summary: Reactivity with Various Nucleophiles

| Nucleophile Class | Product Type | Typical Base | Key Considerations |

| Primary Amines | N-Alkylsulfonamide | Pyridine, TEA | Product is acidic; forms soluble salt with NaOH.[2] |

| Secondary Amines | N,N-Dialkylsulfonamide | Pyridine, TEA | Product is neutral; insoluble in NaOH.[11] |

| Alcohols | Sulfonate Ester | Pyridine | Converts -OH to a good leaving group; retention of stereochemistry.[13] |

| Phenols | Aryl Sulfonate Ester | Pyridine, NaOH | Generally more acidic than alcohols, facilitating reaction.[15] |

| Water | Sulfonic Acid | (Hydrolysis) | A common side reaction, especially in the presence of base.[16] |

Experimental Protocol: Synthesis of Phenyl [1,1'-biphenyl]-3-sulfonate

This protocol outlines the formation of a sulfonate ester from phenol.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.0-1.2 eq)

-

Pyridine (dried, ~3-5 mL per mmol of sulfonyl chloride)

-

Dichloromethane (DCM) or Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: Dissolve phenol (1.0-1.2 eq) in dry pyridine in a round-bottom flask under an inert atmosphere and cool to 0 °C. Rationale: Pre-dissolving the nucleophile in the base/solvent ensures it is ready to react immediately upon addition of the electrophile.

-

Addition of Electrophile: Add this compound (1.0 eq) portion-wise to the stirred solution at 0 °C. Ensure the temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC.

-

Workup: Pour the reaction mixture into a beaker containing ice and concentrated HCl. Stir until the ice melts. Extract the aqueous mixture with diethyl ether or DCM (3x). Rationale: The acidic quench protonates the pyridine and dissolves the pyridinium hydrochloride salt in the aqueous layer, facilitating its removal.

-

Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or flash chromatography to afford the pure sulfonate ester.[15]

Safety and Handling

This compound, like other sulfonyl chlorides, must be handled with care.

-

Corrosive: It is corrosive and causes severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Moisture Sensitive: It reacts with water, including moisture in the air, to release corrosive hydrochloric acid and 3-phenylbenzenesulfonic acid.[16] All reactions should be conducted under anhydrous conditions and the reagent should be stored in a desiccator.

-

Inhalation Hazard: The compound and its decomposition products can be irritating to the respiratory tract. Handle in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile electrophile for the synthesis of high-value sulfonamides and sulfonate esters. Its reactions with nucleophiles such as amines and alcohols are efficient and predictable, proceeding via nucleophilic substitution at the sulfonyl sulfur. A thorough understanding of the reaction mechanisms, the critical role of the base, and appropriate experimental technique are essential for achieving high yields and purity. By following the validated protocols and safety guidelines presented in this guide, researchers can confidently employ this reagent to advance their synthetic objectives in drug discovery and materials science.

References

- King, J. F., et al. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry.

- King, J. F., Lam, J. Y. L., & Skonieczny, S. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. Journal of the American Chemical Society.

- (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Chemistry LibreTexts.

- Rogne, O. (1970). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic.

- (n.d.). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.

- (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

- (n.d.). This compound. Chem-Impex.

- King, J. F., Gill, M. S., & Ciubotaru, P. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.

- (n.d.). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Education, Science and Sport.

- Ngassa, F. N., et al. (n.d.). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. International Journal of Chemistry.

- (n.d.). Hinsberg reaction. Wikipedia.

- (2025-11-06). SAFETY DATA SHEET. Sigma-Aldrich.

- Reusch, W. (2023-01-22). Amine Reactions. Chemistry LibreTexts.

- (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... ResearchGate.

- (2025-08-06). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.

- (2024-06-06). An amine on reaction with benzene sulphonyl chloride.... Vedantu.

- (n.d.). BENZENESULFONYL CHLORIDE. CAMEO Chemicals.

-

(2023-11-18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Organic Chemistry Tutor. Available at: [Link]

- (2024-09-22). 17.6: Reactions of Alcohols. Chemistry LibreTexts.

- (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides.... MDPI.

- (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. publications.iupac.org [publications.iupac.org]

- 5. mdpi.com [mdpi.com]

- 6. cbijournal.com [cbijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. echemcom.com [echemcom.com]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main [vedantu.com]

- 12. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Navigating the Stability and Storage of 3-Phenylbenzenesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern synthetic chemistry and drug development, 3-Phenylbenzenesulfonyl chloride (also known as biphenyl-3-sulfonyl chloride) has emerged as a versatile and crucial reagent. Its utility in introducing the biphenylsulfonyl moiety into organic molecules facilitates the synthesis of a wide array of compounds, from specialty polymers to potent pharmaceutical agents.[1] However, harnessing the full potential of this reagent is intrinsically linked to a comprehensive understanding of its chemical stability and the implementation of appropriate storage and handling protocols. This guide provides an in-depth technical overview of the stability and storage considerations for this compound, offering field-proven insights to ensure its integrity and maximize its efficacy in research and development endeavors.

The Chemical Profile of this compound: A Double-Edged Sword

This compound is a crystalline solid, typically appearing as a light yellow to yellow substance.[1] Its reactivity, the very characteristic that makes it a valuable synthetic tool, is also the source of its inherent instability under suboptimal conditions. The core of its reactivity lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl), making it susceptible to nucleophilic attack.

Inherent Reactivity and Its Implications

The primary degradation pathway for this compound, like other aryl sulfonyl chlorides, is hydrolysis . In the presence of moisture, the sulfonyl chloride group readily reacts with water to form the corresponding 3-phenylbenzenesulfonic acid and hydrochloric acid.[2][3] This reaction is generally irreversible and proceeds via a nucleophilic substitution mechanism at the sulfur atom.[4][5]

Beyond water, this compound is highly reactive towards a range of nucleophiles. This includes:

-

Alcohols: React to form sulfonate esters.

-

Amines: React to form sulfonamides, a cornerstone reaction in the synthesis of many pharmaceutical compounds.[7][8]

-

Bases: Strong bases can promote hydrolysis and other decomposition pathways.

This high reactivity underscores the critical need for stringent control over the storage and handling environment to prevent premature degradation and ensure the reagent's purity and reactivity for its intended application.

Recommended Storage Conditions: Preserving Integrity

The primary goal of storing this compound is to prevent its contact with moisture and other incompatible substances. The following conditions are recommended to ensure its long-term stability:

| Parameter | Recommendation | Rationale |

| Temperature | 0-8 °C | Storing at refrigerated temperatures significantly slows down the rate of potential decomposition reactions, including hydrolysis.[1] |

| Atmosphere | Inert and Dry | Storage under an inert atmosphere, such as nitrogen or argon, displaces moisture-laden air, minimizing the risk of hydrolysis. |

| Container | Tightly Sealed, Opaque | Containers should be made of a non-reactive material (e.g., glass) and have a secure, airtight seal to prevent moisture ingress. Opaque containers protect the compound from potential light-induced degradation, although sulfonyl chlorides are generally not considered highly photosensitive. |

| Location | Cool, Dry, Well-Ventilated Area | The storage area should be free from sources of moisture and incompatible materials. Good ventilation is crucial to dissipate any potential vapors. |

Experimental Protocol: Assessing the Purity of Stored this compound via Titration

To ensure the quality of stored this compound, a simple and effective method is to determine its purity by titrating the hydrolyzable chloride. This protocol provides a quantitative measure of the active sulfonyl chloride content.

Principle:

This compound is hydrolyzed in a known excess of a standard base (e.g., sodium hydroxide). The unreacted base is then back-titrated with a standard acid (e.g., hydrochloric acid). The amount of base consumed in the hydrolysis reaction is directly proportional to the amount of active sulfonyl chloride present.

Materials:

-

This compound sample

-

0.5 M Sodium Hydroxide (NaOH) solution, standardized

-